4-(benzyloxy)phenyl methoxyacetate
Description
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2-methoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-16(17)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYRQMJSCBUYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)phenyl methoxyacetate typically involves the following steps:
Preparation of 4-(benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The 4-(benzyloxy)phenol is then reacted with methoxyacetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl methoxyacetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 4-(Benzyloxy)phenyl methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
4-(Benzyloxy)phenyl methoxyacetate is primarily used as an intermediate in the synthesis of more complex organic molecules. It facilitates the creation of compounds with specific functional groups that can be further modified for various applications.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Oxidation of the benzyloxy group | 4-(Benzyloxy)benzoic acid |
| Reduction | Reduction of the ester group | 4-(Benzyloxy)phenyl methanol |
| Substitution | Electrophilic aromatic substitution reactions | Various substituted derivatives |
Biology
In biological research, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with enzymes makes it a candidate for studying enzyme inhibition mechanisms.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Medicine
Research is ongoing into its use as a pharmaceutical intermediate, particularly in drug development aimed at targeting specific diseases. The compound's structure allows it to modulate biological pathways effectively.
Table 2: Potential Medical Applications
| Disease Targeted | Mechanism of Action | References |
|---|---|---|
| Inflammatory Diseases | Inhibition of specific enzymes involved in inflammation | |
| Antimicrobial Resistance | Novel antimicrobial agent development |
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of new materials that can be tailored for specific applications.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)phenyl methoxyacetate involves its interaction with various molecular targets. For example, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved would depend on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are compared in Table 1 below:
Key Observations:
Lipophilicity and Bioactivity: Benzyloxy groups significantly increase lipophilicity (logP) compared to methoxy groups. For instance, methyl 2,4-bis(benzyloxy)phenylacetate (378.42 g/mol) is more lipophilic than methyl (4-methoxyphenyl)acetate (180.20 g/mol) , enhancing its suitability for blood-brain barrier penetration in drug candidates. The acrylamide derivative (C₁₈H₁₆N₂O₂) demonstrates reactivity in domino reactions, forming pyrrolo[2,3-d]pyrimidine alkaloids like rigidin E.
Synthetic Complexity :
- Multi-benzyloxy derivatives require sequential protection-deprotection steps. For example, rigidin E synthesis involves benzyl-protected intermediates that are later deprotected .
- Simpler analogues like methyl (4-methoxyphenyl)acetate are synthesized via direct esterification , reducing synthetic steps.
Thermal and Spectral Properties: Compounds with multiple aromatic substituents (e.g., 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid) exhibit higher melting points (217.5–220°C) due to increased crystallinity . ¹H NMR data for benzyloxy-containing compounds show characteristic peaks for benzyl protons (δ = 4.8–5.2 ppm) and methoxy groups (δ = 3.7–3.9 ppm) .
Q & A
Q. What are the established synthetic routes for 4-(benzyloxy)phenyl methoxyacetate and its derivatives?
The synthesis typically involves multi-step functionalization of the phenyl backbone. A common approach is benzyloxy-protected phenol alkylation followed by esterification. For example:
- Step 1 : Protection of the phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Methoxyacetate esterification via coupling agents (e.g., DCC/DMAP) or acid chlorides .
- Critical Parameters : Solvent polarity (DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios (1.2–1.5 equiv. acylating agent) to minimize side products .
Q. Which spectroscopic techniques are prioritized for structural validation?
- ¹H/¹³C NMR : Key for verifying ester linkages (δ ~4.2–4.5 ppm for methoxyacetate -OCH₂CO-) and benzyloxy aromatic protons (δ ~7.3–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- FT-IR : Ester carbonyl stretch (C=O, ~1740 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) .
Q. What are the primary biological targets investigated for this compound?
- Proteasome Inhibition : Derivatives like 4-(benzyloxy)phenyl benzoate analogs show IC₅₀ values <1 µM against 20S proteasome chymotrypsin-like activity, linked to apoptosis in cancer cells .
- Anti-Inflammatory Targets : Structural analogs inhibit leukotriene A4 hydrolase (Ki ~50 nM), reducing inflammatory mediators .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
Discrepancies often arise from structural heterogeneity (e.g., substituent positions) or assay conditions . Methodological solutions include:
- Standardized Assays : Use identical cell lines (e.g., HeLa vs. HEK293) and proteasome activity kits (e.g., fluorogenic substrates like Suc-LLVY-AMC) .
- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., para vs. meta methoxy) to isolate pharmacophores .
- Meta-Analysis : Cross-reference IC₅₀ values from peer-reviewed studies (e.g., proteasome inhibition ranges: 0.5–5 µM) .
Q. What strategies optimize reaction yields in complex esterification steps?
- Catalyst Screening : Use AuCl₃ or Bi(OTf)₃ for regioselective benzyloxy-group activation, improving yields from 60% to >85% .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and enhances purity by minimizing thermal degradation .
- Purification Protocols : Gradient HPLC (C18 column, 70–90% MeCN in H₂O) to separate ester derivatives from unreacted phenols .
Q. How can analogs be designed to improve pharmacokinetic properties?
- Bioisosteric Replacement : Substitute benzyloxy with p-fluorobenzyloxy to enhance metabolic stability (t₁/₂ increase from 2.1 hr to 4.5 hr in murine models) .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated methoxy) for pH-dependent release in target tissues .
- LogP Optimization : Use computational tools (e.g., Schrödinger QikProp) to balance lipophilicity (target LogP ~2.5–3.5) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
